6-(3-Methyl-butyl)-nicotinic acid
Description
6-(3-Methyl-butyl)-nicotinic acid is a nicotinic acid derivative with a branched alkyl substituent at the 6-position of the pyridine ring. Its IUPAC name is 6-(3-methylbutyl)pyridine-3-carboxylic acid, and its molecular formula is C₁₁H₁₅NO₂ (derived from nicotinic acid [C₆H₅NO₂] + 3-methylbutyl group [C₅H₁₀]). The compound has a CAS Registry Number of 1011476-46-2 and an InChIKey of PREAIZHTONUPKH-UHFFFAOYSA-N . Limited direct research on this compound is available, but its structural analogs provide insights into its properties and applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
6-(3-methylbutyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)3-5-10-6-4-9(7-12-10)11(13)14/h4,6-8H,3,5H2,1-2H3,(H,13,14) |
InChI Key |
PREAIZHTONUPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotinic acid derivatives are widely studied for pharmaceutical and agrochemical applications. Below is a detailed comparison of 6-(3-methyl-butyl)-nicotinic acid with structurally related compounds:
Table 1: Structural and Physical Properties
Key Comparative Insights
Lipophilicity and Bioavailability :
- The 3-methylbutyl group in this compound increases lipophilicity compared to smaller substituents (e.g., methyl in 6-methylnicotinic acid). This property may enhance blood-brain barrier penetration, making it relevant for CNS-targeting drugs .
- In contrast, 6-(trifluoromethyl)nicotinic acid balances lipophilicity with electronic effects, favoring agrochemical applications due to resistance to enzymatic degradation .
Electronic Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl) reduce the pKa of the carboxylic acid, increasing acidity. This impacts binding to metalloenzymes or metal-organic frameworks .
- Electron-donating groups (e.g., methoxy in 6-(3-methoxyphenyl)nicotinic acid) enhance solubility in polar solvents, critical for oral drug formulations .
Applications :
- 6-Methylnicotinic acid is a versatile intermediate in synthesizing antihypertensive agents due to its simplicity and stability .
- 6-(Methylthio)nicotinic acid is studied in bacterial fermentation pathways, particularly in nicotinic acid hydroxylase systems .
Safety and Handling: Limited safety data exist for this compound, but analogs like 6-(2-methoxyphenyl)nicotinic acid (boiling point: 382.4°C) suggest standard precautions for nicotinic acid derivatives: avoid inhalation and use PPE .
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